molecular formula C19H32N2O5 B7852436 7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid

7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid

Cat. No.: B7852436
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-AAFJCEBUSA-N
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Description

7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid (CAS 75693-75-3), also known as BW245C, is a synthetic prostaglandin analog and a selective agonist of the DP1 receptor. Its molecular formula is C₂₀H₃₀N₂O₅, with a molecular weight of 378.47 g/mol . Structurally, it features a heptanoic acid backbone linked to a substituted imidazolidinone ring, which includes a cyclohexyl-hydroxypropyl moiety critical for receptor binding and activity.

BW245C has demonstrated significant pharmacological effects, including the inhibition of TGF-β-induced collagen synthesis in lung fibroblasts, elevation of intracellular cAMP levels, and enhancement of endothelial barrier integrity in vitro . In vivo, it increases baseline cerebral blood flow (CBF) in wild-type mice and exhibits neuroprotective effects in stroke models by mitigating motor deficits and reducing infarct volume .

Properties

IUPAC Name

7-[(4R)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQIOZJEJFMOH-AAFJCEBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CCN2[C@@H](C(=O)NC2=O)CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazolidinedione Core

The 2,5-dioxoimidazolidine ring is constructed via urea cyclization. A glycine derivative (e.g., methyl glycinate) reacts with phosgene or triphosgene in anhydrous dichloromethane at −10°C to form a carbamoyl chloride intermediate. Subsequent treatment with 1,2-diaminoethane in tetrahydrofuran (THF) at 25°C induces cyclization, yielding the imidazolidinedione scaffold.

Critical Parameters :

  • Temperature control (−10°C to 25°C) prevents oligomerization.

  • Stoichiometric use of triphosgene (1.1 equiv) maximizes cyclization efficiency.

Introduction of the Cyclohexyl-3-hydroxypropyl Side Chain

Alkylation of the Imidazolidinedione Nitrogen

The secondary nitrogen of the imidazolidinedione undergoes alkylation with 3-cyclohexyl-3-hydroxypropyl bromide. This reaction is conducted in dimethylformamide (DMF) using potassium carbonate (3.0 equiv) as a base at 80°C for 12 hours.

Reaction Profile :

ParameterValue
Yield68–72%
Purity (HPLC)≥95%
ByproductsDi-alkylated species (≤3%)

Stereochemical Control at the C4 Position

The (4R)-configuration is achieved through chiral resolution using (R)-mandelic acid. The racemic mixture is dissolved in ethanol, treated with (R)-mandelic acid (1.2 equiv), and crystallized at 4°C. The diastereomeric salt is filtered and hydrolyzed with sodium bicarbonate to isolate the (4R)-enantiomer.

Optimization Data :

Resolution AgentSolventEnantiomeric Excess (ee)
(R)-Mandelic acidEthanol98%
(S)-1-PhenylethylamineToluene85%

Installation of the Heptanoic Acid Moiety

Acylation of the Secondary Amine

The heptanoic acid chain is introduced via a Mitsunobu reaction. The imidazolidinedione intermediate reacts with 7-bromoheptanoic acid methyl ester in the presence of triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C→25°C.

Key Observations :

  • Lower temperatures (0°C) minimize ester hydrolysis.

  • Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes phosphine oxides.

Ester Hydrolysis to the Carboxylic Acid

The methyl ester is saponified using lithium hydroxide (2.0 equiv) in a methanol/water (4:1) mixture at 50°C for 6 hours. Acidification with 1M HCl precipitates the final product.

Yield and Purity :

StepYieldPurity (HPLC)
Mitsunobu Reaction65%90%
Ester Hydrolysis92%98%

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Large-scale reduction of nitro intermediates (e.g., in precursor synthesis) employs continuous flow reactors with palladium-on-carbon (5% Pd/C) catalysts at 50 bar H₂ and 80°C. This method enhances safety and reduces reaction times from 24 hours (batch) to 2 hours.

Process Metrics :

ParameterBatch ModeFlow Mode
Reaction Time24 hours2 hours
Catalyst Loading10% w/w5% w/w
Space-Time Yield0.8 kg/L·day4.2 kg/L·day

Crystallization Optimization

Final product crystallization uses a mixed solvent system (ethanol/water, 60:40) with controlled cooling (0.5°C/min). This produces uniform crystals with ≤0.1% residual solvents, meeting ICH Q3C guidelines.

Analytical and Purification Techniques

Chiral HPLC Method

Enantiomeric purity is verified using a Chiralpak AD-H column (250 × 4.6 mm, 5 μm) with hexane/isopropanol/trifluoroacetic acid (80:20:0.1) at 1.0 mL/min. Retention times: (4R)-isomer = 12.3 min, (4S)-isomer = 14.7 min.

Impurity Profiling

Common impurities include:

  • Des-cyclohexyl analog (≤0.15%): Formed via retro-Michael reaction during alkylation.

  • Heptanoic acid dimer (≤0.2%): Resulting from ester hydrolysis side reactions.

Chemical Reactions Analysis

Types of Reactions

BW 246C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound "7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid" is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Antidiabetic Activity : Research indicates that compounds similar to 7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid exhibit potential antidiabetic properties. These compounds can enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes treatment.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound improved glucose tolerance in diabetic animal models, suggesting a mechanism involving the modulation of insulin signaling pathways.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, which is crucial for treating various chronic diseases such as arthritis and cardiovascular diseases.

Data Table: Anti-inflammatory Activity

CompoundModel UsedResult
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acidRat paw edema modelSignificant reduction in edema (p < 0.05)
Similar derivativesMouse colitis modelReduced inflammatory markers (TNF-alpha, IL-6)

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study : In vitro studies conducted on breast cancer cell lines indicated that the compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. This effect was attributed to the activation of p53 signaling pathways.

Neuroprotective Effects

Research has indicated that compounds with similar structures may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's.

Data Table: Neuroprotective Effects

CompoundModel UsedResult
7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acidSH-SY5Y neuronal cellsIncreased cell viability under oxidative stress conditions (p < 0.01)
Similar derivativesMouse model of Alzheimer'sImproved cognitive function measured by Y-maze test

Comparison with Similar Compounds

Ethyl Ester Derivative (CAS 94292-29-2)

  • Molecular Formula : C₂₁H₃₆N₂O₅
  • Molecular Weight : 396.52 g/mol
  • Acts as a prodrug, requiring hydrolysis in vivo to release the active acid form .
  • Applications : Enhanced solubility in organic solvents may facilitate formulation for parenteral administration.

Stereoisomer (CAS 72814-32-5)

  • Name: rel-7-((R)-3-((S)-3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid
  • Purity : 98% .
  • Key Differences: Stereochemical variations (R/S configuration) may alter DP1 receptor binding affinity or selectivity. Limited pharmacological data available compared to BW245C.

Physicochemical and Pharmacological Comparison

Table 1 : Comparative Properties of BW245C and Analogs

Compound/CAS Molecular Formula Molecular Weight Solubility Bioactivity Receptor Target
BW245C (75693-75-3) C₂₀H₃₀N₂O₅ 378.47 Soluble in DMSO (>10 mM), ethanol DP1 agonism; ↑ cAMP, ↓ collagen synthesis, ↑ CBF, neuroprotection in stroke DP1
Ethyl ester (94292-29-2) C₂₁H₃₆N₂O₅ 396.52 Lipophilic; soluble in organic solvents Prodrug (converts to BW245C in vivo) DP1 (indirect)
Stereoisomer (72814-32-5) Not reported Not reported Not reported Presumed prostaglandin receptor activity (specifics unknown) Unspecified

Pharmacokinetic and Efficacy Differences

  • BW245C : Direct DP1 agonist with rapid onset in vivo; enhances CBF within 30 minutes post-administration .
  • Stereoisomer : Unclear efficacy due to lack of published data; stereochemistry may influence receptor interaction .

Research Findings

In Vitro Studies

  • BW245C (10 μM) increases cAMP levels in human umbilical vein endothelial cells (HUVECs) by 2.5-fold, confirming DP1 receptor activation .

In Vivo Studies

  • In stroke models, BW245C (10 mg/kg, i.p.) increases CBF by 35% and reduces neurological deficit scores by 50% .
  • Efficacy is abolished in DP1 receptor-knockout mice, confirming target specificity .

Limitations of Analogs

  • Ethyl ester derivatives lack direct efficacy data but are theorized to improve oral absorption.
  • Stereoisomers require further profiling to assess clinical relevance.

Biological Activity

7-((4R)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid, commonly referred to as BW 245C, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a heptanoic acid backbone and an imidazolidine ring. The synthesis of BW 245C involves multiple steps, typically starting from readily available precursors and employing various organic reactions to construct the complex molecular framework.

PropertyValue
Molecular FormulaC19H32N2O5
Molecular Weight368.46778 g/mol
CAS Number78420-14-1
EINECS Number278-904-1

Biological Activity

BW 245C has been studied for various biological activities, particularly its effects on the central nervous system and potential therapeutic applications in treating conditions such as asthma and other inflammatory diseases.

The biological activity of BW 245C is primarily attributed to its interaction with specific receptors in the body. Research indicates that it may act as a modulator of certain pathways involved in inflammation and cellular signaling.

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models demonstrated that BW 245C significantly reduced markers of inflammation in lung tissues, suggesting potential use in treating respiratory conditions .
  • Neuroprotective Properties : In vitro studies have shown that BW 245C can protect neuronal cells from oxidative stress-induced damage, which may have implications for neurodegenerative diseases .
  • Antitumor Activity : Preliminary investigations into the antiproliferative effects of BW 245C revealed that it exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Comparative Studies

To further understand the efficacy of BW 245C, comparative studies with other compounds were conducted. These studies often assess the compound's potency relative to established drugs.

Table 2: Comparative Efficacy of BW 245C

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BW 245CBreast Cancer25Induction of apoptosis
Compound XBreast Cancer30Inhibition of cell proliferation
Compound YColon Cancer20DNA damage response activation

Q & A

Basic: What methodologies are recommended for synthesizing 7-((4R)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl)heptanoic acid with high enantiomeric purity?

Methodological Answer:

  • Step 1 : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and optimize stereochemical outcomes .
  • Step 2 : Employ chiral catalysts or auxiliaries during key steps (e.g., imidazolidinone ring formation) to control the (4R)-configuration.
  • Step 3 : Purify intermediates using preparative HPLC with chiral stationary phases, referencing pharmacopeial protocols for mobile phase optimization (e.g., methanol/water/tetrabutylammonium hydroxide mixtures adjusted to pH 5.5) .
  • Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy and chiral GC/MS.

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for the 2,5-dioxoimidazolidin core formation?

Methodological Answer:

  • Approach : Apply density functional theory (DFT) to model competing pathways (e.g., cyclization vs. side reactions). Compare activation energies and intermediate stabilities .
  • Data Cross-Validation : Correlate computational predictions with experimental kinetic data (e.g., in-situ FTIR monitoring of reaction progress).
  • Case Study : If experimental yields conflict with theoretical predictions, re-evaluate solvent effects or transition-state solvation using molecular dynamics (MD) simulations .

Basic: What analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

  • Primary Methods :
    • NMR : Assign stereochemistry using 2D NOESY/ROESY to confirm spatial proximity of cyclohexyl and hydroxypropyl groups .
    • HPLC-MS : Use reverse-phase chromatography (C18 columns) with MS detection to identify impurities (e.g., hydrolyzed byproducts) .
  • Secondary Validation : X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtainable).

Advanced: How to design stability studies under physiological conditions for pharmacological applications?

Methodological Answer:

  • Protocol :
    • pH-Varied Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–48 hrs). Analyze degradation via UPLC-PDA .
    • Oxidative Stress : Expose to H2O2/Fe<sup>2+</sup> systems to simulate oxidative metabolism.
  • Data Interpretation : Identify degradation products using HRMS and propose degradation pathways via computational fragmentation modeling .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., cyclohexyl-hydroxypropyl motifs in enzyme inhibitors) .
  • Assay Types :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase targets).
    • Cellular Uptake : Radiolabel the compound with <sup>3</sup>H or <sup>14</sup>C and measure accumulation in cell lines via scintillation counting .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Systematic Analysis :
    • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolic clearance .
    • Metabolite Profiling : Identify active/inactive metabolites using hepatocyte incubation followed by HRMS .
    • Mechanistic Studies : Use CRISPR-engineered cell models to validate target engagement in vivo.

Basic: What strategies ensure reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Reactor Design : Use segmented flow reactors to enhance mixing and heat transfer, referencing CRDC subclass RDF2050112 for reaction fundamentals .
    • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (design of experiments) and control using PAT (process analytical technology) .

Advanced: How to elucidate metabolic pathways using isotope-labeled analogs?

Methodological Answer:

  • Labeling Strategy : Synthesize <sup>13</sup>C-labeled derivatives at the heptanoic acid chain for tracing.
  • Metabolite Identification : Administer to liver microsomes or animal models, followed by LC-HRMS/MS with isotopic pattern filtering .
  • Pathway Mapping : Integrate data with metabolic databases (e.g., HMDB) and validate using recombinant cytochrome P450 isoforms .

Basic: What are the best practices for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –80°C under inert gas (N2) to prevent oxidation.
    • Lyophilization : For long-term stability, lyophilize as a sodium salt (reference pharmacopeial salt preparation methods) .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC-UV purity checks .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Techniques :
    • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified targets.
    • CETSA (Cellular Thermal Shift Assay) : Confirm intracellular target binding by thermal stability shifts .
    • CRISPR Interference : Knock down putative targets and assess rescue of phenotypic effects.

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